
24-Hydroxycholesterol
Description
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-GHMQSXNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolism of 24 Hydroxycholesterol Within the Brain
Crossing the Blood-Brain Barrier (BBB)
A key feature of 24-Hydroxycholesterol is its ability to readily cross the blood-brain barrier (BBB), a feat that cholesterol itself cannot efficiently accomplish. nih.govthieme-connect.com The increased polarity of this compound compared to its parent molecule, cholesterol, is a primary reason for its enhanced ability to traverse the BBB. mdpi.com It is estimated that the vast majority, around 99%, of the this compound flux from the brain occurs across the BBB, with only a very small fraction (less than 1%) being cleared via the cerebrospinal fluid (CSF). thieme-connect.com The movement of this compound across the BBB is driven by a concentration gradient, diffusing from the brain where it is produced in high concentrations, into the systemic circulation. mdpi.com
Transcriptional Regulation
Role of Efflux Transporters (e.g., ABCA1, ABCG1) in Brain Cholesterol Export
While diffusion plays a significant role, the efflux of cholesterol and its metabolites from brain cells is also actively managed by ATP-binding cassette (ABC) transporters. researchgate.net Two key transporters in this process are ABCA1 and ABCG1. nih.govexplorationpub.com
ABCA1 (ATP-binding cassette transporter A1) is crucial for the initial lipidation of apolipoproteins, such as apolipoprotein E (ApoE), which is the primary apolipoprotein in the brain. researchgate.netexplorationpub.com It facilitates the transfer of cholesterol and phospholipids (B1166683) to lipid-poor ApoE, forming nascent lipoprotein particles. explorationpub.commdpi.com
ABCG1 (ATP-binding cassette transporter G1) works in concert with ABCA1, promoting the further efflux of cholesterol to these newly formed lipoprotein particles. explorationpub.comahajournals.org
Both ABCA1 and ABCG1 are expressed in various brain cells, including neurons and astrocytes, and play a synergistic role in regulating neuronal cholesterol levels. nih.govexplorationpub.com Their expression can be upregulated by LXR activation, which as mentioned, is stimulated by this compound. mdpi.com This creates a feedback loop where the product of cholesterol elimination helps to enhance the machinery for further cholesterol export.
Systemic Metabolism and Excretion (e.g., Hepatic Conversion to Bile Acids)
Once in the systemic circulation, this compound is transported to the liver for further metabolism and excretion. mdpi.comhmdb.ca In the liver, it undergoes a series of enzymatic reactions. A significant portion is converted into bile acids, a major route for cholesterol elimination from the body. thieme-connect.comreactome.org This conversion is initiated by the enzyme CYP39A1, a 7α-hydroxylase specific to this compound. nih.govscienceopen.com
The daily production of this compound in the brain is closely matched by its uptake and metabolism by the liver. mdpi.com Besides conversion to bile acids, this compound can also be conjugated with sulfate (B86663) or glucuronic acid, which increases its water solubility and facilitates its excretion in the bile. thieme-connect.comhmdb.ca While the contribution of the this compound pathway to total bile acid production is relatively minor under normal physiological conditions, it represents a critical route for the disposal of excess cholesterol specifically from the brain. reactome.orgmdpi.comnih.gov
Data Tables
Table 1: Key Proteins in this compound Biosynthesis and Transport
Protein | Function | Location |
CYP46A1 | Catalyzes the conversion of cholesterol to this compound. nih.govresearchgate.net | Primarily in neurons of the brain and retina. ki.se |
ABCA1 | Mediates efflux of cholesterol and phospholipids to apolipoproteins. researchgate.netexplorationpub.com | Neurons, astrocytes, and other brain cells. nih.govexplorationpub.com |
ABCG1 | Promotes cholesterol efflux to nascent lipoprotein particles. explorationpub.comahajournals.org | Neurons, astrocytes, and other brain cells. nih.govexplorationpub.com |
CYP39A1 | Initiates the conversion of this compound to bile acids. nih.govscienceopen.com | Primarily in the liver. scienceopen.com |
Physiological Roles of 24 Hydroxycholesterol in Brain Function
Regulation of Brain Cholesterol Homeostasis
24-Hydroxycholesterol (24-OHC), also known as cerebrosterol, is a critical molecule in the brain, playing a pivotal role in maintaining cholesterol balance. nih.govmdpi.com The brain, despite representing only about 2% of the body's mass, contains approximately a quarter of the body's total free cholesterol. acs.orgmerckmillipore.com This cholesterol is synthesized de novo within the brain itself and its removal is largely dependent on its conversion to more hydrophilic metabolites, principally 24-OHC. mdpi.comacs.orgmerckmillipore.com This conversion is catalyzed by the neuron-specific enzyme cholesterol 24-hydroxylase, encoded by the CYP46A1 gene. mdpi.comacs.orgki.se This process allows the oxysterol to traverse the blood-brain barrier, which is the primary route for cholesterol elimination from the brain. ki.se
The levels of 24-OHC and the activity of CYP46A1 are not static; they are subject to developmental regulation. In mice, serum levels of 24-OHC are low at birth, peak around postnatal days 12-15, and then decline. uca.edu.ar This peak coincides with the period of active myelination and elevated cholesterol synthesis in the brain. pnas.org In humans, the plasma 24-OHC to cholesterol ratio is significantly higher in the first decade of life compared to the sixth. uca.edu.ar
The regulation of brain cholesterol homeostasis by 24-OHC is a multifaceted process involving a continuous adjustment toward equilibrium. mdpi.com This oxysterol has significant contributions to cholesterol elimination and synthesis, as well as its transport between different brain cells, particularly astrocytes and neurons. mdpi.com
This compound plays a direct role in regulating the synthesis of cholesterol within the brain, creating a feedback loop to maintain homeostasis. ki.semdpi.com When cholesterol levels are in excess within neurons, the resulting increase in 24-OHC signals for the downregulation of enzymes involved in the cholesterol and isoprenoid synthesis pathways. acs.orgmerckmillipore.com
Proteomic studies in rat cortical neurons have demonstrated that treatment with 24-OHC leads to a decrease in the expression of several key enzymes in the cholesterol biosynthesis pathway. acs.orgmerckmillipore.com This downregulation is thought to be mediated, at least in part, through the post-transcriptional regulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that controls the expression of many genes involved in cholesterol synthesis. acs.orgmerckmillipore.com
Inhibition of CYP46A1, the enzyme that produces 24-OHC, has been shown to reduce the lathosterol-to-cholesterol ratio in the mouse brain, which is an index of brain cholesterol synthesis. ki.se This finding further supports the role of 24-OHC in coupling cholesterol elimination with its synthesis. ki.se
Table 1: Enzymes in Cholesterol/Isoprenoid Synthesis Pathway Downregulated by this compound
Enzyme Name | EC Number |
3-hydroxy-3-methylglutaryl-Coenzyme A synthase 1 | 2.3.3.10 |
Diphosphomevalonate decarboxylase | 4.1.1.33 |
Isopentenyl-diphosphate delta isomerase | 5.3.3.2 |
Farnesyl-diphosphate synthase (Geranyl transferase) | 2.5.1.10 |
Farnesyl-diphosphate farnesyltransferase 1 (Squalene synthase) | 2.5.1.21 |
Methylsterol monooxygenase | 1.14.13.72 |
Data sourced from studies on rat cortical neurons. acs.orgmerckmillipore.com |
This compound influences the physical properties of cell membranes, which can, in turn, affect cellular signaling and function. Studies have shown that 24-OHC can increase membrane fluidity. arvojournals.org Anisotropy measurements using a fluorescent probe revealed a decrease in anisotropy after treatment with 24-OHC, indicating a more fluid membrane. arvojournals.org This was further confirmed by fluorescence recovery after photobleaching (FRAP) experiments, which showed a shorter fluorescence recovery time in treated cells. arvojournals.org
Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids and play a crucial role in signal transduction. 24-OHC has been shown to disturb the organization of these lipid rafts. arvojournals.org For example, in Müller glial cells, treatment with 24-OHC led to the delocalization of certain proteins into or out of the lipid raft fraction. arvojournals.org Specifically, Glial Fibrillary Acidic Protein (GFAP) was found to delocalize to the lipid raft fraction, while Dihydroxyacetonephosphate Acyltransferase (DHAPAT) moved out of this fraction. arvojournals.org
Furthermore, 24-OHC has been shown to enhance the labeling of synaptic membranes with the B-subunit of cholera toxin, which suggests an increase in lipid ordering within these specific domains. researchgate.netebi.ac.uk This effect on lipid rafts is significant as these domains are critical for the function of many membrane proteins, including receptors and signaling molecules. mdpi.com The disruption of lipid raft integrity by agents like methyl-β-cyclodextrin or sphingomyelinase can prevent the actions of 24-OHC on both lipid raft marker labeling and nitric oxide synthesis. researchgate.netebi.ac.uk
Coupling with Cholesterol Biosynthesis
Nuclear Receptor Activation (Liver X Receptors - LXRs)
This compound is a physiological ligand for Liver X Receptors (LXRs), which are nuclear receptors that act as master regulators of cholesterol homeostasis. mdpi.comocl-journal.org There are two isoforms of LXRs, LXRα and LXRβ, both of which are present in the brain. ocl-journal.orgnih.gov LXRβ is ubiquitously expressed, while LXRα has a more restricted expression pattern. nih.govahajournals.org
Upon activation by 24-OHC, LXRs form a heterodimer with a retinoid X receptor (RXR) and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. uca.edu.arnih.gov This activation has several important consequences for brain cholesterol metabolism. For instance, LXR activation by 24-OHC in astrocytes stimulates the expression and synthesis of Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1. mdpi.commdpi.com This, in turn, promotes the transport of cholesterol from astrocytes to neurons. mdpi.commdpi.com
In addition to its role in cholesterol transport, LXR activation by 24-OHC also acts as a physiological suppressor of cholesterol biosynthesis in the brain, primarily in astrocytes. mdpi.com This occurs through the LXR-mediated inhibition of the sterol regulatory element-binding protein (SREBP). mdpi.com At physiological concentrations, 24-OHC is considered neuroprotective through its activation of LXRs. mdpi.com However, at higher concentrations, this protective effect can be lost due to the inhibition of LXR transcriptional activity. mdpi.com
While 24-OHC is a potent LXR agonist in vitro, some in vivo studies in mice overexpressing CYP46A1 have shown that even a two-fold increase in brain 24-OHC levels did not significantly activate LXR target genes in the brain. ki.seuca.edu.ar This suggests that the in vivo regulation of LXRs by 24-OHC may be more complex.
Regulation of LXR Target Genes
This compound is a well-established endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that function as transcription factors. uca.edu.arnih.gov LXRs, which include LXRα and LXRβ isoforms, play a critical role in regulating the expression of genes involved in cholesterol metabolism and transport. uca.edu.ar When 24-OHC binds to LXRs, it induces a conformational change that leads to the recruitment of co-activator proteins and the subsequent transcription of target genes. uca.edu.ar
Key LXR target genes regulated by 24-OHC include ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1. mdpi.commdpi.com These transporters are essential for the efflux of cholesterol and phospholipids (B1166683) from cells. uca.edu.ar For instance, in astrocytes, 24-OHC-mediated activation of LXRs leads to increased expression of ABCA1 and ABCG1, which facilitates the transfer of cholesterol to apolipoprotein E (ApoE) to form lipoprotein particles. mdpi.commdpi.com These lipoproteins are then taken up by neurons, highlighting a crucial intercellular cholesterol transport system. mdpi.com
Furthermore, LXR activation by 24-OHC can also suppress cholesterol synthesis by inhibiting the sterol regulatory element-binding protein (SREBP) pathway. mdpi.com However, some in vivo studies have yielded complex results. A study using a transgenic mouse model overexpressing human cholesterol 24-hydroxylase found that despite a significant increase in 24-OHC levels in the brain, there was no corresponding activation of LXR target genes. ki.senih.gov This suggests that the regulatory role of 24-OHC on LXR target genes in a living organism might be more nuanced and context-dependent than observed in in-vitro experiments. nih.gov
Table 1: Key LXR Target Genes Regulated by this compound
Gene | Function | Effect of 24-OHC Activation |
ABCA1 | Mediates cholesterol efflux to lipid-poor apolipoproteins. uca.edu.armdpi.com | Upregulation of expression, leading to increased cholesterol removal from cells. mdpi.commdpi.com |
ABCG1 | Promotes cholesterol efflux to high-density lipoprotein (HDL). mdpi.comportlandpress.com | Induction of expression, contributing to cholesterol homeostasis. mdpi.comportlandpress.com |
ApoE | Apoprotein involved in cholesterol transport between cells. mdpi.commdpi.com | Upregulation of expression and synthesis in astrocytes. mdpi.commdpi.com |
SREBP-1c | Transcription factor that regulates lipogenesis. | LXR activation can influence its activity, contributing to the regulation of fatty acid synthesis. |
Implications for Gene Expression in Astrocytes and Neurons
The influence of 24-OHC on gene expression extends specifically to astrocytes and neurons, the two major cell types in the brain. mdpi.com In astrocytes, as mentioned, 24-OHC stimulates the expression of ABCA1 and ApoE, which are critical for providing cholesterol to neurons. mdpi.commdpi.com Astrocytes have a limited capacity to synthesize their own cholesterol and therefore rely on this intercellular transport mechanism. mdpi.com Research has shown that treatment of mouse astrocytes with 24-OHC can moderate the effects of amyloid-β on the expression of HMG-CoA reductase (a key enzyme in cholesterol synthesis) and ABCA1. nih.govnih.gov Specifically, while amyloid-β was found to increase the protein levels of both HMGCR and ABCA1, co-treatment with 24-OHC helped to restore their levels. nih.govnih.gov
In neurons, 24-OHC has been shown to have a dual role, being either neuroprotective or neurotoxic depending on its concentration. mdpi.com At physiological concentrations, it can induce adaptive responses through the activation of the LXR signaling pathway, protecting neuronal cells from oxidative stress. nih.gov Conversely, high concentrations of 24-OHC have been associated with programmed cell death. nih.gov Proteomic studies have demonstrated that 24-OHC can upregulate ApoE expression in primary cortical neurons, likely through LXR activation. mdpi.com Furthermore, 24-OHC has been found to suppress the production of amyloid-β in human neuroblastoma cells by down-regulating the trafficking of the amyloid precursor protein (APP). nih.gov
Table 2: Effects of this compound on Gene and Protein Expression in Brain Cells
Cell Type | Target | Effect of 24-OHC | Reference |
Astrocytes | ABCA1 | Upregulation of protein and gene expression. | nih.govnih.gov |
HMG-CoA Reductase | Downregulation of protein expression. | nih.govnih.gov | |
ApoE | Upregulation of expression and synthesis. | mdpi.commdpi.com | |
Neurons | ApoE | Upregulation of expression. | mdpi.com |
Amyloid Precursor Protein (APP) | Downregulation of trafficking, leading to suppressed amyloid-β production. | nih.gov | |
LXR Target Genes | Activation at sub-lethal concentrations induces adaptive responses. | nih.gov |
Influence on Neurotrophic Pathways
Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. researchgate.net Emerging evidence suggests a link between 24-OHC and neurotrophic pathways. For instance, it has been reported that 24-OHC can delay the degeneration of choline (B1196258) acetyltransferase (ChAT)-positive neurons, which are crucial for cognitive function and are progressively lost in Alzheimer's disease. mdpi.com
Furthermore, 24-OHC has been shown to be a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. jneurosci.org By enhancing NMDA receptor function, 24-OHC can facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. jneurosci.org This modulation of synaptic activity represents an indirect influence on neurotrophic signaling, as synaptic activity itself is a key regulator of neurotrophin expression and release. While direct regulation of neurotrophin gene expression by 24-OHC is an area of ongoing research, its ability to influence key neuronal functions highlights its importance in maintaining a healthy neuronal environment conducive to neurotrophic support.
Pathophysiological Implications of Altered 24 Hydroxycholesterol Levels
Neurodegenerative Diseases
Altered cholesterol metabolism within the brain is a significant factor in the development of Alzheimer's disease. researchgate.netnih.gov Excess brain cholesterol is converted into the more water-soluble 24-HC by the neuron-specific enzyme CYP46A1, allowing it to be eliminated from the brain. researchgate.netnih.gov This process is crucial for maintaining cholesterol homeostasis, which is essential for proper neuronal function. researchgate.netnih.gov
The levels of 24-HC in cerebrospinal fluid (CSF) and plasma of individuals with Alzheimer's disease have been a subject of extensive research, yielding varied and sometimes conflicting results that may reflect different stages of the disease.
Several studies have reported elevated concentrations of 24-HC in the CSF of patients with early-stage AD and mild cognitive impairment (MCI). nih.govnih.gov This increase is often interpreted as a consequence of increased cholesterol turnover resulting from neurodegeneration. nih.gov Some researchers suggest that these higher CSF levels may reflect neuronal damage rather than the activity of metabolically active neurons. frontiersin.org In the plasma, some studies have found higher levels of 24-HC in the early stages of AD, potentially due to increased cholesterol turnover during the initial neurodegenerative processes. frontiersin.orgmdpi.com
Conversely, other studies have observed lower plasma levels of 24-HC in patients with more advanced AD, suggesting a decrease in cholesterol transport as the disease progresses. frontiersin.orgmdpi.comoup.com This reduction in 24-HC levels is thought to be a result of neuronal loss, as fewer neurons are available to produce the oxysterol. nih.govmdpi.com The ratio of 24-HC to total cholesterol in plasma has also been found to be significantly lower in individuals with AD and MCI compared to controls, indicating that this corrected value might be a more informative biomarker.
The apolipoprotein E (APOE) ε4 allele, a major genetic risk factor for AD, has been linked to CSF 24-HC concentrations, suggesting a connection between this risk factor and cholesterol metabolism in the central nervous system. nih.gov
Fluid | AD Stage | Observed 24-HC Levels | Potential Interpretation | Citations |
---|---|---|---|---|
CSF | Early AD / MCI | Elevated | Increased cholesterol turnover due to neurodegeneration, neuronal damage. | nih.govnih.govfrontiersin.org |
Plasma | Early AD | Elevated | Increased cholesterol turnover. | frontiersin.orgmdpi.com |
Plasma | Advanced AD | Lowered | Neuronal loss, decreased cholesterol transport. | frontiersin.orgmdpi.comoup.com |
The influence of 24-HC on the production and clearance of amyloid-beta (Aβ) peptides, the primary component of senile plaques in AD brains, is a complex and debated topic. Research has presented conflicting findings, suggesting that the effect of 24-HC on Aβ may be concentration-dependent and vary based on the specific cellular environment. researchgate.netnih.govmdpi.com
Some studies propose a beneficial role for 24-HC in reducing Aβ production. It has been shown to favor the non-amyloidogenic processing of the amyloid precursor protein (APP), which precludes the formation of Aβ. frontiersin.orguca.edu.ar This is achieved by increasing the activity of α-secretase relative to β-secretase. uca.edu.ar Furthermore, 24-HC has been found to suppress Aβ production by inhibiting the intracellular trafficking of APP. frontiersin.orguca.edu.ar
In contrast, other research indicates that 24-HC can promote the production of Aβ. researchgate.netnih.govmdpi.com In certain experimental models, 24-HC has been observed to upregulate the expression of APP and β-secretase, leading to an increased synthesis of Aβ42. uca.edu.ar This effect was reportedly prevented by pretreatment with an antioxidant, suggesting a role for oxidative stress in this process. uca.edu.ar
Regarding clearance, 24-HC may indirectly influence Aβ removal. By activating liver X receptors (LXRs), 24-HC can regulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE). frontiersin.orgfrontiersin.org ApoE is crucial for the transport and clearance of Aβ in the brain. frontiersin.org
Effect on Aβ | Proposed Mechanism | Citations |
---|---|---|
Reduced Production | Favors non-amyloidogenic APP processing (↑ α-secretase activity). | frontiersin.orguca.edu.ar |
Reduced Production | Inhibits intracellular trafficking of APP. | frontiersin.orguca.edu.ar |
Increased Production | Upregulates expression of APP and β-secretase. | researchgate.netnih.govmdpi.comuca.edu.ar |
Indirect Clearance | Activates LXRs, regulating genes like ABCA1 and ApoE involved in Aβ clearance. | frontiersin.orgfrontiersin.org |
The formation of neurofibrillary tangles (NFTs), composed of hyperphosphorylated tau protein, is another key pathological hallmark of Alzheimer's disease. researchgate.net Emerging evidence suggests that 24-HC may have a protective role against tau pathology. researchgate.netmdpi.com
Studies have shown that 24-HC can prevent the hyperphosphorylation of tau. researchgate.netmdpi.com One of the proposed mechanisms for this effect is the upregulation of the neuroprotective enzyme sirtuin 1 (SIRT1). mdpi.comnih.gov By activating SIRT1, 24-HC can prevent the intracellular accumulation of insoluble tau aggregates. mdpi.com In vivo experiments in mouse models have demonstrated that 24-HC can completely prevent the hyperphosphorylation of tau induced by Aβ monomers. nih.gov
Furthermore, 24-HC has been shown to promote the clearance of tau protein by inducing its ubiquitination and subsequent degradation through the ubiquitin-proteasome system. nih.govmdpi.com This action is also linked to the upregulation of the SIRT1/PGC1α/Nrf2 pathway. nih.govmdpi.com A correlation between CSF levels of 24-HC and phosphorylated tau has been reported, further suggesting a relationship between tau pathology and this oxysterol. oup.comsonar.ch
Neuroinflammation and oxidative stress are recognized as significant contributors to the pathogenesis of Alzheimer's disease. researchgate.net Research indicates that 24-HC can play a dual role, at times contributing to these detrimental processes.
Several studies have highlighted that 24-HC can promote neuroinflammation and oxidative stress. researchgate.netnih.govmdpi.com It has been shown to induce the production of reactive oxygen species (ROS) in neuronal cell lines, which can lead to cellular damage. mdpi.comnih.gov This increase in oxidative stress can, in turn, intensify neurodegeneration. researchgate.net
Conversely, there is also evidence suggesting that 24-HC can activate antioxidant pathways. For instance, by inducing a mild generation of ROS, 24-HC can trigger the activation of the SIRT1-dependent neuroprotective pathway. nih.gov SIRT1 is involved in regulating the transcription of important antioxidant genes. portlandpress.com This suggests a complex, concentration-dependent effect where low levels might be protective, while higher concentrations become detrimental.
The role of 24-hydroxycholesterol in the context of Alzheimer's disease is notably controversial, with a significant body of evidence supporting both neuroprotective and neurotoxic effects. researchgate.netnih.govmdpi.com This duality appears to be highly dependent on its concentration and the specific cellular context. mdpi.com
Neuroprotective Effects: Several studies point towards a beneficial role for 24-HC. It is a key player in maintaining brain cholesterol homeostasis by facilitating its removal. mdpi.com Evidence suggests it can suppress the production of the harmful Aβ peptide and prevent the hyperphosphorylation of the tau protein, two central pathological features of AD. nih.govmdpi.com The neuroprotective actions are often linked to the activation of enzymes like sirtuin 1 (SIRT1). mdpi.comnih.gov
Neurotoxic Effects: On the other hand, numerous studies have implicated 24-HC in promoting the progression of AD. researchgate.netnih.govmdpi.com It has been shown to induce neuroinflammation, oxidative stress, and even cell death in neuronal cell lines. nih.govmdpi.com Some research indicates it can enhance the production of Aβ peptides. mdpi.com The accumulation of 24-HC, particularly at higher concentrations, is often associated with these detrimental outcomes. researchgate.net
This paradoxical role highlights the complexity of cholesterol metabolism in the brain and its impact on neurodegenerative processes. The balance of 24-HC levels appears to be critical, with deviations in either direction potentially contributing to the pathophysiology of Alzheimer's disease.
Effect | Supporting Evidence | Citations |
---|---|---|
Neuroprotective | Facilitates brain cholesterol removal, maintaining homeostasis. | mdpi.com |
Neuroprotective | Suppresses Aβ peptide production in some models. | nih.govmdpi.com |
Neuroprotective | Prevents tau hyperphosphorylation via SIRT1 activation. | mdpi.comnih.gov |
Neurotoxic | Promotes neuroinflammation and oxidative stress. | researchgate.netnih.govmdpi.com |
Neurotoxic | Induces cell death in neuronal cell lines. | nih.govmdpi.com |
Neurotoxic | Can enhance Aβ peptide production in some models. | mdpi.com |
Neurotoxic | High concentrations impair neuronal calcium signaling and mitochondrial function. | researchgate.net |
Alzheimer's Disease (AD)
Genetic Polymorphisms in CYP46A1 and AD Risk
Genetic variations within the CYP46A1 gene have been investigated as potential risk factors for Alzheimer's disease (AD), although findings across different populations have sometimes been conflicting. nih.govoup.com The central idea is that these genetic differences may influence the enzyme's efficiency, thereby altering brain cholesterol metabolism and contributing to AD pathology. researchgate.net
Several single nucleotide polymorphisms (SNPs) in CYP46A1 have been the focus of research. One of the most studied is the T/C polymorphism (rs754203) located in an intron of the gene. nih.govnih.govuow.edu.au Some studies have reported a significant association between the 'T' allele of this polymorphism and an increased risk of sporadic late-onset AD. nih.govnih.gov For instance, one study in an Iranian population found a significantly higher frequency of the TT-homozygote genotype and the T allele in AD patients compared to controls. nih.gov This 'T' allele has also been linked to an increased risk of AD in some Chinese and Caucasian populations. nih.gov Furthermore, the presence of the CYP46A1 T allele might act synergistically with the apolipoprotein E ε4 (APOEε4) allele, a well-established genetic risk factor for AD, to further increase disease risk. nih.govwiley.com
The functional impact of these polymorphisms is thought to relate to the levels of 24-HC. Carriers of certain CYP46A1 haplotypes, such as the G-C haplotype formed by SNPs rs7157609 and rs4900442, have shown reduced cerebrospinal fluid (CSF) levels of both 24-HC and cholesterol, alongside an increased risk for AD. researchgate.netnih.gov This suggests that these genetic variants may lead to decreased expression or function of the CYP46A1 enzyme. nih.gov The rs754203 polymorphism, located within a long intronic non-coding RNA (LincRNA), may also influence CYP46A1 gene expression, with the TT genotype potentially leading to reduced enzyme expression and 24-HC production. nih.govuow.edu.au
Table 1: Genetic Polymorphisms in CYP46A1 and Alzheimer's Disease Risk
Polymorphism (SNP) | Allele/Genotype | Associated Risk/Finding | Population Studied |
---|---|---|---|
rs754203 (T/C) | T allele / TT genotype | Increased risk of AD nih.govnih.gov | Iranian, Chinese, Caucasian nih.gov |
rs754203 (T/C) | C allele / CC genotype | Increased risk of AD in some studies nih.gov | Various |
rs4900442 | T vs. C allele | Increased risk of AD with T allele oup.com | Chinese oup.com |
rs7157609 & rs4900442 | G-C haplotype | Increased risk of AD; reduced CSF 24-HC researchgate.netnih.gov | Not specified |
Parkinson's Disease (PD)
Alterations in CYP46A1 Activity and 24S-HC Levels
In the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, evidence suggests an upregulation of the CYP46A1-24S-HC axis. researchgate.net Studies have shown that the levels of both the CYP46A1 enzyme and its product, 24S-HC, are elevated in patients with PD. researchgate.netnih.gov Specifically, postmortem analysis of the substantia nigra, a brain region severely affected in PD, revealed increased levels of CYP46A1 in PD patients compared to controls. researchgate.net Furthermore, plasma and cerebrospinal fluid (CSF) levels of 24S-HC have been found to be higher in individuals with PD. researchgate.netresearchgate.net Some research indicates that CSF levels of 24S-HC may even correlate with the duration of the disease. researchgate.netjneurosci.org However, it is worth noting that not all studies have reported increased plasma 24S-HC levels in PD patients; some have found no change or even a decrease. researchgate.net
Impact on Alpha-Synuclein (B15492655) (α-Syn) Pathology
The hallmark pathology of PD is the aggregation of the protein alpha-synuclein (α-Syn) into Lewy bodies. nih.gov Emerging research indicates that 24S-HC plays a crucial role in promoting α-Syn pathology. researchgate.net The brain-specific oxysterol appears to facilitate the aggregation, propagation, and neurotoxicity of α-Syn. researchgate.netnih.gov In vitro and in vivo studies have demonstrated that 24S-HC can promote the aggregation of α-Syn. researchgate.net When α-Syn fibrils are formed in the presence of 24S-HC, they exhibit increased seeding activity and neurotoxicity. researchgate.net Furthermore, 24S-HC has been shown to facilitate the phosphorylation and aggregation of endogenous α-Syn in primary cultured neurons. researchgate.net This exacerbation of α-Syn pathology is thought to occur, in part, through the activation of the X-box binding protein 1 (XBP1) and lymphocyte-activation gene 3 (LAG3) axis, which promotes the neuron-to-neuron transmission of pathological α-Syn. researchgate.netoup.com
Neurotoxicity and Dopaminergic Degeneration
The elevated levels of CYP46A1 and 24S-HC are implicated in the neurotoxicity and degeneration of dopaminergic neurons that are central to PD. researchgate.net Overexpression of CYP46A1 has been shown to intensify α-Syn pathology, while the genetic removal of CYP46A1 can attenuate α-Syn neurotoxicity and the degeneration of the nigrostriatal dopaminergic pathway in mouse models. researchgate.netnih.gov The direct intracerebroventricular injection of 24S-HC in animal models exacerbates α-Syn pathology and dopaminergic neuronal degeneration. researchgate.net Moreover, α-Syn fibrils formed in the presence of 24S-HC induce more severe degeneration of the nigrostriatal dopaminergic pathway and more pronounced motor impairments in mice. researchgate.net The neurotoxic effects are also linked to mitochondrial dysfunction, which is exacerbated by the presence of 24S-HC and α-Syn fibrils. researchgate.net These findings collectively suggest that the upregulation of the CYP46A1-24S-HC axis is a significant contributor to the neurodegenerative processes in Parkinson's disease. researchgate.netnih.gov
Huntington's Disease (HD)
Changes in Brain Cholesterol Metabolism and CYP46A1 Activity
Huntington's disease (HD) is a fatal genetic neurodegenerative disorder caused by an expanded CAG repeat in the huntingtin gene (HTT). nih.gov A significant body of evidence points to altered brain cholesterol homeostasis as a critical event in the pathogenesis of HD. researchgate.netnih.gov This includes a general downregulation of the cholesterol biosynthesis pathway, with reduced transcription of key genes involved in cholesterol production. nih.govnih.govnih.gov This dysfunction is attributed to the mutant huntingtin protein, which appears to reduce the activity of the sterol regulatory element-binding protein (SREBP), a key transcription factor for cholesterol synthesis genes. nih.govnih.gov
A key feature of this altered cholesterol landscape in HD is the reduced activity and expression of CYP46A1. oup.comnih.govuow.edu.au Studies have documented decreased levels of CYP46A1 mRNA and protein in the striatum of HD mouse models and in the putamen of post-mortem HD patient brains. oup.comnih.govuow.edu.au This reduction in CYP46A1 leads to a decrease in the production of 24S-HC. uow.edu.auanr.fr Consequently, plasma levels of 24S-HC are significantly lower in HD patients, and this decline can be observed even in the pre-manifest stages of the disease, correlating with the degree of caudate atrophy. anr.fr
The restoration of CYP46A1 activity in the striatum of HD mouse models has shown therapeutic promise. nih.gov Increasing CYP46A1 expression has been found to restore cholesterol homeostasis, reduce the aggregation of mutant huntingtin protein, decrease neuronal atrophy, and improve motor function. nih.gov This suggests that the downregulation of CYP46A1 and the subsequent disruption of brain cholesterol elimination are pivotal to the neuronal dysfunction seen in Huntington's disease. jneurosci.org
Table 2: Alterations in Cholesterol Metabolism in Huntington's Disease
Parameter | Alteration in HD | Brain Region(s) Affected | Consequence |
---|---|---|---|
Cholesterol Biosynthesis | Decreased nih.govnih.gov | Striatum, Cortex nih.gov | Reduced levels of cholesterol precursors (lanosterol, lathosterol) oup.com |
CYP46A1 Expression | Decreased oup.comnih.govuow.edu.au | Striatum, Putamen oup.comnih.gov | Reduced conversion of cholesterol to 24S-HC |
24S-Hydroxycholesterol Levels | Decreased uow.edu.auanr.fr | Brain and Plasma anr.fr | Correlates with disease progression and caudate atrophy anr.fr |
Mutant Huntingtin Protein | Impairs SREBP function nih.govnih.gov | Nucleus nih.gov | Downregulation of cholesterol synthesis genes nih.govnih.gov |
Table 3: Compound Names Mentioned in the Article
Compound Name | |
---|---|
This compound | |
Alpha-Synuclein | |
Cholesterol | |
Desmosterol | |
Lanosterol |
Influence on Mutant Huntingtin Aggregates
Multiple Sclerosis (MS)
Disturbances in lipid homeostasis are implicated in the pathogenesis of multiple sclerosis (MS), a chronic demyelinating disease of the central nervous system. dergipark.org.tr The levels of 24-OHC in the plasma and cerebrospinal fluid (CSF) of MS patients can be altered, potentially serving as a biomarker for disease activity and neurodegeneration. mdpi.comnih.gov The plasma concentration of 24-OHC is dependent on the balance between its production in the brain, which is proportional to the number of metabolically active neurons, and its elimination by the liver. mdpi.com
In different stages of MS, levels of 24-OHC have been reported to be both increased and decreased. For instance, in mice with acute experimental autoimmune encephalomyelitis (EAE), an animal model of MS, plasma concentrations of 24-OHC were found to be increased. mdpi.com Similarly, increased CSF levels of 24-OHC have been found in MS patients, suggesting that active inflammation may be associated with an increased turnover of brain cholesterol. mdpi.com Conversely, other studies have reported that serum levels of 24-OHC were lower in patients with primary progressive MS and in older patients with relapsing-remitting MS. nih.gov Furthermore, reduced levels of cholesterol and 24-OHC have been observed in white matter lesions of MS brains, which was linked to reduced activity of the CYP46A1 enzyme. cardiff.ac.uk This reduction in CYP46A1 expression was particularly noted in neurons within grey matter lesions and non-lesioned grey matter compared to controls. cardiff.ac.uk These findings suggest that dysregulated cholesterol metabolism, associated with reduced neuron-specific CYP46A1 expression, is a feature of MS. cardiff.ac.uk
Spinocerebellar Ataxias (SCA)
Impaired brain cholesterol metabolism is also a feature of spinocerebellar ataxias (SCA), a group of hereditary neurodegenerative disorders. researchgate.netera-learn.eu A common finding in several neurodegenerative diseases, including some SCAs, is the accumulation of cholesterol, which may result from defective conversion of cholesterol to 24-OHC. rug.nl This is often due to alterations in the enzyme CYP46A1. rug.nl
In SCA3, also known as Machado-Joseph disease, the most common form of ataxia worldwide, levels of CYP46A1 are decreased in the cerebellum of both patients and mouse models. researchgate.netrug.nl This deficiency in CYP46A1 is accompanied by a decrease in the levels of 24-OHC. rug.nl A knockdown of CYP46A1 in healthy mice resulted in a phenotype similar to SCA3, including reduced levels of 24-OHC, highlighting the importance of this metabolic pathway. rug.nl Conversely, upregulation of CYP46A1 has been shown to improve the neuropathology in a transgenic mouse model of SCA3. rug.nl In a lentiviral mouse model of SCA3, overexpression of CYP46A1 in the cerebellum significantly reduced the aggregation of the mutated ataxin-3 protein and prevented neuronal death. explorationpub.comera-learn.eu These findings indicate that impaired cholesterol metabolism contributes to the pathology of SCA3 and that targeting CYP46A1 could be a therapeutic strategy. rug.nl In SCA2, lower levels of 24-OHC have also been reported. researchgate.net
Niemann-Pick Disease Type C
Niemann-Pick disease type C (NPC) is a rare, inherited neurovisceral disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. nih.govmdpi.com This accumulation is due to mutations in the NPC1 or NPC2 genes. nih.gov While cholesterol accumulation is a central feature, the role of the 24-OHC pathway in NPC is complex.
Some studies have suggested that in NPC, the excretion of cholesterol from the brain is enhanced but occurs independently of the 24-OHC pathway. nih.gov However, other research points to the therapeutic potential of modulating this pathway. For instance, activation of CYP46A1 has been shown to restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in NPC1 mutant mice. embopress.org In these mice, treatment that increased 24-OHC levels was able to overcome the synaptic deficits. embopress.org This suggests that while the primary defect in NPC lies in intracellular cholesterol trafficking, enhancing the cholesterol elimination pathway via CYP46A1 can have beneficial effects. embopress.org
Amyotrophic Lateral Sclerosis (ALS)
Alterations in lipid metabolism, including changes in 24-OHC levels, have been observed in amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. frontiersin.org However, the findings regarding 24-OHC levels in ALS have been inconsistent across studies.
Some research has shown that levels of 24-OHC are significantly higher in the CSF of untreated ALS patients compared to controls. frontiersin.org In contrast, another study reported that levels of 24-OHC were higher in controls compared to ALS patients in both plasma and CSF. frontiersin.org
A more consistent finding appears to be related to the esterified form of 24-OHC. The esterification of 24-OHC is a process that can be affected by oxidative stress, which is a known component of ALS pathology. nih.gov Studies have found that the levels of 24-hydroxycholesteryl esters are lower in both the CSF and plasma of ALS patients compared to healthy controls. nih.govresearchgate.net One study reported that the CSF and plasma levels of these esters were 60.05% and 54.07% respectively in ALS patients, compared to 79.51% and 80.07% in controls. nih.govresearchgate.net This decrease in esterified 24-OHC has been suggested as a potential new biomarker for monitoring the progression of ALS. nih.govresearchgate.net
Other Neurological and Neuropsychiatric Conditions
The role of 24-OHC is also being investigated in a range of other neurological and neuropsychiatric disorders. nih.gov Research in this area is still in its early stages, and the findings are sometimes controversial, with some studies reporting decreased levels of 24-OHC and others reporting increases in various conditions. nih.govresearchgate.net
24-OHC is considered a promising biomarker for psychiatric and neurologic disorders that affect brain structure because its plasma levels are thought to reflect the turnover of cholesterol in the central nervous system. nih.gov It can affect a variety of brain cells, including neurons, astrocytes, oligodendrocytes, and vascular cells, and is involved in processes such as neurotransmission, oxidative stress, and inflammation. nih.govresearchgate.net
Examples of other conditions where 24-OHC has been studied include schizophrenia, autism spectrum disorder, and bipolar disorder. nih.gov However, in a large study on schizophrenia, no significant difference was found in the plasma levels of 24-OHC between patients and healthy controls, and the levels were not related to structural brain changes or cognitive deficits. nih.gov This suggests that plasma 24-OHC may have limited value as a biomarker for schizophrenia. nih.gov
Data Tables
Table 1: Alterations in this compound (24-OHC) Levels in Various Neurological Disorders
Disease | Finding | Sample Type | Reference |
Huntington's Disease | Decreased 24-OHC | Plasma | oup.com |
Decreased 24-OHC/25-OHC ratio | Plasma | nih.gov | |
Multiple Sclerosis | Increased 24-OHC | CSF, Plasma (in EAE mice) | mdpi.com |
Decreased 24-OHC | Serum (in progressive MS) | nih.gov | |
Decreased 24-OHC | White matter lesions | cardiff.ac.uk | |
Spinocerebellar Ataxia (SCA3) | Decreased 24-OHC | Cerebellum | rug.nl |
Spinocerebellar Ataxia (SCA2) | Decreased 24-OHC | Not specified | researchgate.net |
Amyotrophic Lateral Sclerosis | Increased 24-OHC | CSF (untreated patients) | frontiersin.org |
Decreased 24-OHC | Plasma, CSF | frontiersin.org | |
Decreased 24-hydroxycholesteryl esters | CSF, Plasma | nih.govresearchgate.net | |
Schizophrenia | No significant difference | Plasma | nih.gov |
Table 2: Levels of 24-Hydroxycholesteryl Esters in ALS Patients vs. Controls
Group | CSF Level (% of total 24-OHC) | Plasma Level (% of total 24-OHC) | Reference |
ALS Patients | 60.05 ± 4.24% | 54.07 ± 20.37% | nih.govresearchgate.net |
Controls | 79.51 ± 2.47% | 80.07 ± 10.02% | nih.govresearchgate.net |
Autism Spectrum Disorder (ASD)
Research has identified a significant association between altered levels of circulating oxysterols and Autism Spectrum Disorder (ASD). nih.gov Studies comparing children with ASD to a control group of healthy children have revealed notably higher plasma levels of this compound in those with ASD. africaresearchconnects.comx-mol.com This elevation is significant to the extent that high plasma levels of this compound are considered an independent risk factor for ASD. nih.govafricaresearchconnects.com
An inverse correlation has been observed between the age of individuals with ASD and their plasma this compound levels, indicating that younger children with the disorder may present with higher concentrations. africaresearchconnects.com While other oxysterols like 7α-hydroxycholesterol and 25-hydroxycholesterol (B127956) have shown borderline significance, this compound stands out as a prominent potential biomarker. africaresearchconnects.comx-mol.com The diagnostic potential of this oxysterol is supported by analyses showing satisfactory levels of specificity and sensitivity. nih.govafricaresearchconnects.com It is hypothesized that this compound may contribute to alterations in brain function through mechanisms such as cytotoxicity, oxidative stress, apoptosis, and synaptic irregularities, all of which are implicated in the development of ASD. researchgate.net
Condition | Biomarker | Observed Change in ASD | Significance |
Autism Spectrum Disorder | Plasma this compound | Increased | Independent risk factor nih.govafricaresearchconnects.com |
Autism Spectrum Disorder | Plasma 7α-hydroxycholesterol | Borderline significance | africaresearchconnects.comx-mol.com |
Autism Spectrum Disorder | Plasma 25-hydroxycholesterol | Borderline significance | africaresearchconnects.comx-mol.com |
Epilepsy
The role of this compound in epilepsy appears to be linked to neuronal hyperexcitability. sciforum.netq4cdn.com This metabolite of cholesterol is known to modulate neuronal functions that are relevant to the underlying causes of seizures. sciforum.netnih.gov Studies in animal models of epilepsy have demonstrated that manipulating the levels of this compound can impact seizure development and severity. sciforum.net
Specifically, research using a mouse model of acquired epilepsy has shown that inhibiting the enzyme responsible for the production of this compound, cholesterol 24-hydroxylase (CYP46A1), can delay the onset of epilepsy and reduce the number of subsequent seizures. q4cdn.comneurology.org Conversely, augmenting the levels of this compound has been shown to induce higher-grade and more intense seizures. sciforum.net These findings suggest that elevated levels of this compound may contribute to the development of seizures, and that targeting its synthesis could be a novel therapeutic strategy for epilepsy. sciforum.netnih.gov
Experimental Model | Intervention | Effect on this compound Levels | Outcome on Seizures |
Mouse model of acquired epilepsy | Inhibition of cholesterol 24-hydroxylase (CYP46A1) | Decreased | Delayed onset and reduced number of seizures q4cdn.comneurology.org |
Mouse model of pentylenetetrazol-induced seizures | Augmentation of this compound | Increased | High-grade and high-intensity seizures sciforum.net |
Glioblastoma
In the context of glioblastoma (GBM), a significant dysregulation of cholesterol metabolism has been observed, with a particular focus on this compound and its synthesizing enzyme, CYP46A1. nih.govembopress.org Research has identified that CYP46A1 is one of the most dramatically dysregulated cholesterol metabolism genes in GBM, showing a significant decrease in expression in glioblastoma samples compared to normal brain tissue. nih.govembopress.org
This reduction in CYP46A1 expression is associated with increasing tumor grade and a poor prognosis for patients with human gliomas. nih.gov The decreased enzyme activity leads to lower levels of this compound within the tumor environment. aacrjournals.org Studies have shown that increasing the levels of this compound, either through ectopic expression of CYP46A1 or direct treatment with this compound, can suppress the proliferation of glioblastoma cells and inhibit tumor growth in vivo. nih.govaacrjournals.org The proposed mechanism for this tumor suppression is the regulation of LXR and SREBP signaling pathways by this compound, which in turn reduces intracellular cholesterol accumulation. embopress.org
Factor | Change in Glioblastoma | Implication |
CYP46A1 Expression | Significantly decreased | Associated with increasing tumor grade and poor prognosis nih.govembopress.org |
This compound Levels | Decreased | Ectopic increase suppresses tumor growth nih.govaacrjournals.org |
Prion Infection
The interplay between cholesterol metabolism and prion diseases, such as sporadic Creutzfeldt-Jakob disease (sCJD), is an area of active investigation. nih.gov Prion diseases are characterized by the misfolding of the cellular prion protein (PrPSc). nih.gov The brain's primary mechanism for cholesterol elimination involves its conversion to this compound by the enzyme CYP46A1. nih.gov
Recent studies have explored the therapeutic potential of modulating this pathway in prion-infected models. Treatment with efavirenz (B1671121), a drug known to activate CYP46A1, has been shown to significantly slow disease progression and extend the survival of mice infected with human sCJD prions. nih.gov This treatment resulted in elevated levels of both CYP46A1 and this compound in the brain. nih.gov Furthermore, in vitro studies have demonstrated that the overexpression of CYP46A1 in prion-infected neuronal cells leads to a reduction in PrPSc levels and an increase in this compound. nih.gov These findings suggest that the anti-prion effects may be correlated with the activation of CYP46A1 and the subsequent increase in this compound, highlighting a potential therapeutic avenue for human prion diseases. nih.gov
Condition | Intervention | Key Findings |
Sporadic Creutzfeldt-Jakob disease (sCJD) in mouse model | Treatment with Efavirenz (a CYP46A1 activator) | Elevated CYP46A1 and this compound levels, reduced PrPSc accumulation, extended survival nih.gov |
Prion-infected neuronal cells | Overexpression of CYP46A1 | Reduced PrPSc levels and increased this compound nih.gov |
Mild Cognitive Impairment (MCI)
The association between this compound levels and Mild Cognitive Impairment (MCI) has been a subject of extensive research, yielding some varied findings. researchgate.netsemanticscholar.org Several studies have reported that plasma levels of this compound are elevated in individuals with MCI. frontiersin.orgnih.gov In patients with type 2 diabetes, higher plasma levels of this compound have been identified as an independent risk factor for the development of MCI. frontiersin.org A meta-analysis has also indicated that levels of this compound are elevated in the cerebrospinal fluid (CSF) of subjects with MCI. nih.gov
However, the findings are not entirely consistent across all studies. Some research has reported decreased levels of this compound in patients with MCI, while others have found no significant difference when compared to healthy controls. researchgate.netresearchgate.net These discrepancies may be attributable to differences in study populations, methodologies, and the stage of the disease at the time of investigation. researchgate.net Despite the conflicting reports, a significant body of evidence points towards an alteration in this compound levels as a feature of MCI. frontiersin.orgnih.gov
Sample Type | Finding in MCI | Reference |
Plasma | Increased levels, independent risk factor in T2DM | frontiersin.org |
Cerebrospinal Fluid (CSF) | Increased levels | nih.gov |
Plasma | Decreased or no significant change | researchgate.netresearchgate.net |
Corticobasal Syndrome (CBS) and Corticobasal Degeneration (CBD)
In the context of neurodegenerative disorders such as Corticobasal Syndrome (CBS) and Corticobasal Degeneration (CBD), this compound has emerged as a significant biomarker. frontiersin.orgnih.gov Both this compound and the protein Tau are produced in neuronal cells, and their levels in the cerebrospinal fluid (CSF) are believed to increase as a consequence of neurodegeneration. frontiersin.orgnih.gov
Studies measuring biomarkers in the CSF of patients have found that the levels of this compound are increased, at a group level, in individuals with CBS. frontiersin.orgnih.gov Furthermore, a significant correlation has been identified between the CSF levels of this compound and Tau or Phospho-Tau in patients with CBS and CBD. frontiersin.orgnih.gov This strong correlation suggests that the fluxes of these two molecules from neuronal cells into the CSF are likely a secondary effect of the neurodegenerative process. nih.govnih.gov It is proposed that this high correlation reflects a rapid neurodegeneration of specific neuronal subtypes, leading to the simultaneous release of both this compound and Tau into the CSF. frontiersin.orgnih.gov
Condition | Biomarker | Observed Change | Correlation |
Corticobasal Syndrome (CBS) | CSF this compound | Increased | Significant correlation with CSF Tau and P-Thr181-Tau frontiersin.orgnih.gov |
Corticobasal Degeneration (CBD) | CSF this compound | - | Significant correlation with CSF Tau and P-Thr181-Tau frontiersin.orgnih.gov |
Depression
The link between this compound and depression is complex, with research pointing to its potential role in mood-related processes, particularly through its interaction with N-methyl-D-aspartate receptors (NMDARs). frontiersin.org this compound acts as a positive allosteric modulator of these receptors, which are crucial for neurotransmission signals related to learning, memory, and mood. frontiersin.org
Studies on the levels of this compound in individuals with depression have produced mixed results. One study found that plasma levels of this oxysterol did not differ significantly between depressed patients and healthy controls. frontiersin.org However, a post-mortem study of the prefrontal cortex revealed higher levels of this compound in patients who had committed suicide, the majority of whom had been diagnosed with major depression. researchgate.net This suggests that while peripheral levels may not be altered, brain-specific changes in this compound metabolism could be implicated in the pathophysiology of severe depression. frontiersin.orgresearchgate.net
Sample Type | Finding in Depression | Context |
Plasma | No significant difference compared to healthy controls | frontiersin.org |
Prefrontal Cortex (Post-mortem) | Increased levels | In patients who committed suicide (majority with major depression) researchgate.net |
24 Hydroxycholesterol As a Biomarker in Neurological Disorders
Diagnostic Potential in Neurodegenerative Diseases
The diagnostic utility of 24-OHC in neurodegenerative diseases is a complex and evolving field of study. nih.govfrontiersin.org Alterations in the levels of this oxysterol in both cerebrospinal fluid (CSF) and plasma have been observed in several conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and multiple sclerosis (MS). nih.govfrontiersin.orgnih.gov
Analysis of 24-OHC in the CSF offers a direct window into brain cholesterol metabolism. In the context of neurodegenerative diseases, the findings have been somewhat varied.
Several studies have reported elevated concentrations of 24-OHC in the CSF of patients with AD, particularly in the early stages of the disease. mdpi.comnih.gov This increase is often interpreted as a consequence of increased cholesterol turnover and release from dying neuronal cells during the neurodegenerative process. nih.govfrontiersin.org Evidence suggests that this elevation may occur early in the disease process, with increased CSF concentrations also observed in individuals with mild cognitive impairment (MCI). nih.govresearchgate.net
In contrast, other research has found no significant differences or even reduced levels of 24-OHC in the CSF of AD patients compared to controls. mdpi.com These discrepancies may be attributable to differences in patient cohorts, disease stage, and analytical methodologies.
In other neurodegenerative conditions, such as Parkinson's disease and corticobasal syndrome, increased levels of 24-OHC in the CSF have also been reported. frontiersin.orgnih.gov This finding further supports the hypothesis that CSF 24-OHC may serve as a general marker of neurodegeneration. frontiersin.orgnih.gov
The measurement of 24-OHC in plasma or serum provides a less invasive alternative to CSF analysis for assessing brain cholesterol turnover. unito.itnih.gov More than 90% of the 24-OHC produced in the brain enters the circulation, making its plasma levels a potential indicator of CNS cholesterol homeostasis. unito.itmdpi.com
However, the diagnostic utility of plasma 24-OHC is debated due to conflicting results across studies. Some studies have reported elevated plasma levels of 24-OHC in the early stages of AD and MCI. unito.itmdpi.com Conversely, other studies have found lower plasma 24-OHC levels in patients with probable AD, although this reduction did not always correlate with disease severity. unito.itmdpi.com
Factors such as liver elimination, blood-brain barrier dysfunction, and systemic inflammation can influence plasma 24-OHC concentrations, adding layers of complexity to its interpretation. unito.itnih.gov To account for variations in peripheral cholesterol, some researchers have proposed using the ratio of 24-OHC to total cholesterol, which has been found to be lower in AD and MCI patients compared to controls. mdpi.com
In Huntington's disease, plasma levels of 24-OHC have been found to be significantly lower in symptomatic patients at all disease stages compared to controls and pre-manifest individuals. oup.com
The relationship between 24-OHC levels and the progression and severity of neurodegenerative diseases is an area of active investigation, with findings often appearing contradictory depending on the disease and the biological fluid analyzed.
In Huntington's disease, a clear correlation has been established, with lower plasma 24-OHC levels associated with disease progression and striatal atrophy. researchgate.net This suggests that in HD, declining plasma 24-OHC reflects the progressive loss of metabolically active neurons. researchgate.net
For Parkinson's disease, while plasma levels of 24-OHC have not been found to be a reliable diagnostic marker, one study reported a significant correlation between CSF levels of 24-OHC and the duration of the disease in a small subset of patients. tudublin.ie
The correlation between 24-OHC and established biomarkers of neurodegeneration, such as amyloid-beta (Aβ), total tau (t-tau), and phosphorylated tau (p-tau), has been explored to better understand its role in disease pathogenesis.
In the CSF of patients with cognitive disorders, including Alzheimer's disease, significant correlations have been found between 24-OHC and both tau and p-tau. frontiersin.orgnih.gov This strong correlation suggests a linked release of both 24-OHC and tau from degenerating neurons. nih.gov However, a consistent, strong correlation between plasma 24-OHC and these traditional AD biomarkers has not been established. mdpi.com
In patients with Parkinson's disease and corticobasal syndrome, a significant correlation has also been observed between CSF levels of 24-OHC and both tau and p-tau. frontiersin.orgnih.gov In contrast, no similar correlation was found between 24-OHC and Aβ42 in the CSF of these patients. nih.gov Animal model studies have suggested that the correlative fluxes of 24-OHC and tau into the CSF are likely a secondary effect of neurodegeneration rather than a direct interaction between the two molecules. nih.gov
One study noted that in Alzheimer's disease, ApoE, 24-OHC, tau, and soluble amyloid precursor protein (APP) were correlated in patient samples. nih.gov
Correlation with Disease Progression and Severity
Prognostic Value
The prognostic value of 24-hydroxycholesterol in neurological disorders is an emerging area of interest, with some studies suggesting its potential to predict disease course.
In the context of neurodegeneration, evidence suggests that CSF levels of 24-OHC may serve as a sensitive marker for early neurodegeneration. nih.govtudublin.ie For instance, in patients with corticobasal syndrome, a positive correlation was found between CSF 24-OHC levels and age, which may have prognostic implications. nih.gov
While plasma levels of 24-OHC have shown limited diagnostic utility in Parkinson's disease, a study indicated a significant correlation between CSF levels of this oxysterol and the duration of the disease in a subset of patients, hinting at its potential to track disease progression. tudublin.ie
In neonatal hypoxia-ischemia, a condition that can lead to long-term neurological deficits, serum levels of 24-OHC have been shown to predict long-term brain structural and functional outcomes in animal models. nih.gov Higher serum levels shortly after the injury were associated with more severe motor and cognitive deficits later in life, suggesting its value as an early prognostic blood marker for the severity of brain injury. nih.govescholarship.org
Monitoring Therapeutic Interventions
The potential of this compound to monitor the effects of therapeutic interventions in neurological disorders is an area of ongoing research.
In Alzheimer's disease, it has been proposed that CSF concentrations of 24-OHC could serve as a marker for monitoring the onset and progression of the disease, and by extension, the response to treatment. nih.gov For instance, statins, which are cholesterol-lowering drugs, have been shown to decrease CSF concentrations of 24-OHC. nih.gov Furthermore, a clinical trial with a cholesterol-modifying drug in early AD patients demonstrated changes in CSF this compound levels, indicating its sensitivity to therapeutic intervention. researchgate.net
The activation of the enzyme CYP46A1, which produces 24-OHC, is being explored as a therapeutic strategy. The levels of 24-OHC in serum are being considered as a biomarker to monitor the activation of this enzyme in upcoming clinical trials. acs.org
Challenges and Limitations in Biomarker Application
The utility of this compound as a biomarker for neurological disorders is complicated by several factors that can influence its measured levels, leading to inconsistencies across studies and limiting its straightforward clinical application.
Sample Heterogeneity and Disease Stage
A significant challenge in utilizing this compound as a biomarker is the variability observed across different patient samples and throughout the course of a disease. mdpi.com Contrasting results in studies are often attributed to the heterogeneity of patient cohorts, particularly concerning the stage of the neurological condition. mdpi.com
In Alzheimer's disease (AD), for instance, the levels of this compound in the plasma can fluctuate with disease progression. mdpi.com Initially, there may be an elevation in plasma this compound, which is thought to reflect increased cholesterol turnover in the brain and a compromised blood-brain barrier (BBB). mdpi.com However, in the terminal stages of AD, a significant decrease in plasma levels is observed, likely due to the extensive loss of neurons that express the enzyme CYP46A1, which is responsible for producing this compound. mdpi.com
In the cerebrospinal fluid (CSF) of AD patients, higher concentrations of this compound have been more consistently observed, which is attributed to the increased cholesterol turnover during neurodegeneration. mdpi.com However, even within CSF measurements, the diagnostic power of this compound can vary. One study found that while it may be more sensitive than traditional biomarkers in the very early phases of neurodegeneration, its utility in diagnosing established AD is comparable to or lower than that of markers like Tau and Aβ42. nih.gov
Similarly, in Huntington's disease (HD), plasma levels of this compound are significantly lower in symptomatic patients at all disease stages compared to healthy controls and pre-manifest individuals. oup.com Notably, in pre-manifest HD subjects, those who are closer to the predicted onset of motor symptoms tend to have lower levels of this compound. oup.com
The following table summarizes findings on this compound levels in different neurological conditions and disease stages:
Disease | Sample Type | Disease Stage | Finding on this compound Levels |
Alzheimer's Disease | Plasma | Early Stage | Increased |
Alzheimer's Disease | Plasma | Late Stage | Decreased |
Alzheimer's Disease | CSF | Early to Advanced | Increased |
Mild Cognitive Impairment (MCI) | CSF | - | Pathological levels in 37% of patients |
MCI with progression to AD | CSF | - | Pathological levels in 80% of patients |
Huntington's Disease | Plasma | Pre-manifest | Similar to controls, but lower in those closer to onset |
Huntington's Disease | Plasma | Symptomatic (Stages 1-3) | Significantly lower than controls |
This table is generated based on data from multiple research findings to illustrate the variability of this compound levels. mdpi.comnih.govoup.com
Distinction from Peripheral Sources of Oxysterols (in animal models)
While this compound is predominantly synthesized in the brain by the enzyme CYP46A1, the interpretation of its levels as a specific biomarker for central nervous system (CNS) cholesterol metabolism is complicated by the presence of other oxysterols from peripheral sources, a challenge particularly evident in animal models. pnas.orgresearchgate.net
In humans, it is understood that nearly all circulating this compound originates from the brain. uca.edu.ar This makes it a relatively clean marker for brain cholesterol turnover. uca.edu.ar However, the situation is different in mice, where a significant portion of circulating this compound is produced in organs other than the brain. uca.edu.ar This results in a mixture of 24(S)- and 24(R)-isomers in the circulation of mice, whereas human circulation contains almost exclusively the 24(S) isomer from the brain. uca.edu.ar
This species-specific difference in peripheral contribution poses a significant challenge when using mouse models to study the role of this compound in neurological diseases and to test potential therapies. For instance, in Npc1 knockout mice, a model for Niemann-Pick disease type C, 24(S)-hydroxycholesterol concentrations were found to be lower in the brain tissue but significantly higher in the liver compared to control mice. nih.gov This suggests that changes in plasma levels in these models could be influenced by hepatocellular injury or altered clearance of plasma oxysterols, rather than solely reflecting brain cholesterol metabolism. nih.gov
Furthermore, experiments involving the systemic administration of drugs that target CYP46A1 in mice have shown a decrease in this compound in both central and peripheral compartments. frontiersin.org This makes it difficult to isolate the effects of the drug on the brain from its effects on peripheral tissues. The cross-talk between central and peripheral cholesterol metabolism, facilitated by oxysterols that can cross the blood-brain barrier, further complicates the interpretation of biomarker data from animal studies. mdpi.com
The following table highlights the key differences in this compound sources between humans and mice, which underscores the challenges in translating findings from animal models to humans:
Species | Primary Source of Circulating this compound | Composition of Circulating this compound | Implications for Research |
Humans | Brain | Almost exclusively 24(S)-hydroxycholesterol | Plasma levels are a strong indicator of brain cholesterol turnover. |
Mice | Brain and other peripheral organs | Mixture of 24(S) and 24(R) isomers | Changes in plasma levels are not specific to brain metabolism, complicating the interpretation of data from mouse models of neurological disease. |
This table is generated based on data regarding the origins of this compound in different species. uca.edu.ar
Therapeutic Strategies Targeting 24 Hydroxycholesterol and Cyp46a1
Modulation of CYP46A1 Activity
Pharmacological Activation (e.g., Efavirenz)
The antiretroviral drug Efavirenz (B1671121) (EFV) has been identified as a pharmacological activator of cytochrome P450 46A1 (CYP46A1), the enzyme responsible for converting cholesterol to 24-hydroxycholesterol (24S-HC) in the brain. nih.govacs.org At low, non-antiretroviral doses, EFV allosterically activates CYP46A1, enhancing the major pathway for cholesterol removal and turnover in the central nervous system. nih.govacs.orgmdpi.com This activation leads to an increase in the production of 24S-HC. acs.orgoup.com
Studies in animal models of Alzheimer's disease (5XFAD mice) have shown that treatment with a low dose of Efavirenz activates CYP46A1, increases brain cholesterol turnover, and leads to behavioral improvements. nih.govoup.com In these models, EFV treatment was associated with a reduction in microglia activation and a slight decrease in the number and area of dense-core amyloid plaques. nih.gov The proposed mechanism suggests that by increasing 24S-HC, EFV may influence pathways related to amyloid-β and tau pathology. acs.org
The activation of CYP46A1 by Efavirenz is dose-dependent, with low concentrations stimulating the enzyme and higher concentrations leading to inhibition. acs.org Research into EFV's structure-activity relationships has revealed that its primary metabolites can be stronger activators of CYP46A1 than EFV itself, suggesting that these metabolites may also contribute to the enzyme's activation in vivo. nih.govebi.ac.uk Furthermore, in vitro studies have shown that EFV and the neurotransmitter L-glutamine can synergistically activate CYP46A1. mdpi.com
A clinical trial has investigated the effects of low-dose Efavirenz in subjects with early Alzheimer's disease. nih.gov The results indicated that EFV treatment increased plasma and cerebrospinal fluid (CSF) levels of 24S-HC, providing evidence of target engagement in humans. nih.gov
Table 1: Effects of Efavirenz on CYP46A1 Activity and 24S-HC Levels
Finding | Model/System | Reference |
Allosterically activates CYP46A1 at low doses | In vitro / Animal models | acs.orgmdpi.com |
Increases brain cholesterol turnover | Animal models (5XFAD mice) | nih.govoup.com |
Increases plasma and CSF 24S-HC levels | Humans (early AD) | nih.gov |
Primary metabolites are potent CYP46A1 activators | In vitro | nih.govebi.ac.uk |
Synergistic activation with L-glutamine | In vitro | mdpi.com |
Genetic Approaches (e.g., Gene Therapy with AAV-CYP46A1)
Gene therapy utilizing adeno-associated virus (AAV) vectors to deliver the CYP46A1 gene represents a direct approach to increasing the enzyme's expression and activity in the brain. anr.froup.com This strategy aims to restore cholesterol homeostasis in neurodegenerative diseases where it is often dysregulated. oup.comnih.gov
In mouse models of Huntington's disease (R6/2 and zQ175), AAV-mediated delivery of CYP46A1 to the striatum has demonstrated significant neuroprotective effects. oup.comnih.gov These include a reduction in neuronal atrophy and the aggregation of mutant huntingtin protein, along with improvements in motor deficits. oup.commdpi.com The restoration of CYP46A1 activity in these models increased levels of 24S-HC and restored normal levels of other sterols like cholesterol and lanosterol, while also increasing the neuroprotective sterol desmosterol. oup.com Furthermore, this gene therapy approach led to the normalization of the striatal transcriptome, affecting genes involved in synaptic transmission, autophagy, and the clearance of mutant huntingtin aggregates. oup.comnih.gov
Similarly, in mouse models of Alzheimer's disease (APP23 and APP/PS1), injecting AAV vectors encoding CYP46A1 into the cortex and hippocampus reduced amyloid-β peptides, amyloid deposits, and improved spatial memory. nih.gov These beneficial effects were observed when the gene therapy was administered both before and after the onset of amyloid plaques. nih.gov
The therapeutic potential of AAV-CYP46A1 has also been explored for other neurodegenerative conditions. Preclinical studies in mouse models of Amyotrophic Lateral Sclerosis (ALS) have shown that a single intravenous delivery of AAV-CYP46A1 can prevent and rescue motor and histopathological abnormalities. anr.fr Research is also underway to evaluate this gene therapy for spinocerebellar ataxias, where CYP46A1 levels are decreased. era-learn.eu A first-in-human clinical trial is currently evaluating the safety and efficacy of intracerebral bilateral injections of an AAV gene therapy carrying the CYP46A1 gene in patients with Huntington's disease. neurology.org
Inhibition of CYP46A1
While activation of CYP46A1 is being explored for certain neurodegenerative diseases, its inhibition is also being investigated as a potential therapeutic strategy, particularly in conditions associated with N-methyl-D-aspartate receptor (NMDAR) overactivation. explorationpub.com The rationale is that by reducing the production of 24S-HC, a positive allosteric modulator of NMDARs, it may be possible to mitigate excitotoxicity. explorationpub.comahajournals.org
Pharmacological inhibitors of CYP46A1 have been developed and studied. The antifungal drug voriconazole (B182144) has been identified as a potent inhibitor of CYP46A1. ahajournals.orgfrontiersin.org In a mouse model of ischemic stroke, pharmacological inhibition of CYP46A1 with voriconazole, or genetic knockout of the enzyme, significantly reduced ischemic brain injury. ahajournals.org This neuroprotective effect is thought to be mediated by the reduction of 24S-HC levels, thereby lessening the potentiation of NMDAR-mediated neurotoxicity. ahajournals.org However, studies in rats have shown that voriconazole treatment can impair retinal function and cause gliosis in both the retina and the brain. arvojournals.org
Other structurally distinct and potent CYP46A1 inhibitors have been developed. frontiersin.orgresearchgate.net In vitro studies have confirmed their ability to completely inhibit the conversion of cholesterol to this compound. frontiersin.org In hippocampal slices, these inhibitors were shown to depress long-term depression (LTD), an effect that could be overcome by the application of 24S-HC for some, but not all, inhibitors. frontiersin.orgresearchgate.net
Genetic inhibition of CYP46A1 expression in the hippocampus of normal mice, using a short-hairpin RNA (shCYP46A1) delivered via an AAV vector, resulted in increased neuronal cholesterol content. oup.com This cholesterol accumulation was linked to the production of amyloid-β peptides, abnormal phosphorylation of tau protein, and ultimately, apoptotic neuronal death and cognitive impairments. oup.comfrontiersin.org These findings suggest that while reducing 24S-HC may be beneficial in acute excitotoxic conditions, chronic inhibition of CYP46A1 could lead to detrimental cholesterol accumulation and neurodegeneration. oup.com
Table 2: Investigated CYP46A1 Inhibitors
Inhibitor | Finding | Model/System | Reference |
Voriconazole | Reduces ischemic brain injury | Mouse model of stroke | ahajournals.org |
Voriconazole | Impairs retinal function and causes gliosis | Rat | arvojournals.org |
Compound 1 & 2 | Inhibit CYP46A1 in vitro and depress LTD | In vitro / Hippocampal slices | frontiersin.orgresearchgate.net |
AAV-shCYP46A1 | Leads to neuronal cholesterol accumulation and neurodegeneration | Mouse | oup.comfrontiersin.org |
Direct Targeting of 24S-HC Signaling Pathways
Synthetic Analogues as NMDAR Modulators
Given that 24S-hydroxycholesterol (24S-HC) is a potent positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), there is significant interest in developing synthetic analogues that can mimic or enhance this effect for therapeutic purposes. nih.govjneurosci.org This strategy is particularly relevant for neuropsychiatric disorders where NMDAR hypofunction is implicated. nih.gov
Several synthetic analogues of 24S-HC have been developed, including SGE-201 and SGE-301. jneurosci.orgnih.gov These compounds have been shown to directly enhance NMDAR currents in cultured hippocampal neurons and have demonstrated higher potency for positive modulation than the endogenous 24S-HC. nih.govnih.gov They appear to act at a unique binding site on the NMDAR, distinct from other known modulatory sites. nih.govjneurosci.org The modulatory effect likely involves the transmembrane domains of the NMDAR subunits. jneurosci.org
Research has shown that these synthetic analogues can restore synaptic and cognitive deficits induced by NMDAR channel blockers like ketamine. jneurosci.orgnih.gov In hippocampal slices, they can reverse deficits in long-term potentiation (LTP) caused by NMDAR antagonists. jneurosci.org Furthermore, in rodent models, these analogues have been shown to restore behavioral and cognitive deficits resulting from treatment with NMDAR channel blockers. jneurosci.org
Another synthetic oxysterol, 25-hydroxycholesterol (B127956) (25-HC), has been identified as a non-competitive antagonist of the positive modulation by 24S-HC analogues, suggesting the existence of opposing allosteric sites on NMDARs for these oxysterols. bohrium.com
Strategies to Counteract 24S-HC Induced Toxicity
While enhancing 24S-HC signaling may be beneficial in some contexts, under other circumstances, 24S-HC can be neurotoxic. nih.govplos.org High concentrations of 24S-HC have been shown to induce cell death in neuronal cell lines and primary cortical neurons. nih.gov This toxicity can be exacerbated in the presence of other insults, such as amyloid-β (Aβ) peptides or oxygen-glucose deprivation (OGD), an in vitro model of ischemia. ahajournals.orgnih.govplos.org
A key mechanism of 24S-HC-induced toxicity is its potentiation of NMDAR-mediated excitotoxicity. ahajournals.orgplos.org Studies have shown that the increased neuronal injury caused by 24S-HC in the context of OGD or NMDA exposure can be largely abolished by NMDAR channel blockers like MK-801, confirming the NMDAR-dependent nature of this toxicity. ahajournals.orgplos.org Therefore, strategies to counteract this toxicity often focus on modulating the NMDAR pathway.
One approach is to reduce the production of 24S-HC by inhibiting its synthesizing enzyme, CYP46A1, as discussed in section 6.1.3. ahajournals.org This has been shown to be neuroprotective in models of ischemic brain injury. ahajournals.org
Another strategy involves using molecules that can antagonize the effects of 24S-HC at the NMDAR. As mentioned, 25-hydroxycholesterol (25-HC) can act as an antagonist to the positive modulation by 24S-HC. bohrium.com In OGD models, 25-HC has been shown to partially rescue cell death, exhibiting both NMDAR-dependent and NMDAR-independent neuroprotective effects. plos.org
Additionally, research suggests that 24S-HC can potentiate Aβ-mediated neurotoxicity, in part through the generation of reactive oxygen species (ROS). nih.gov This points to the potential of antioxidant strategies to counteract some of the toxic effects induced by 24S-HC.
Clinical Trial Developments and Future Directionsoup.comresearchgate.net
The modulation of this compound levels through the activation or inhibition of its synthesizing enzyme, CYP46A1, has emerged as a significant therapeutic strategy for a range of neurological disorders. nih.govfrontiersin.org This has led to the initiation of clinical trials to evaluate the safety and efficacy of compounds that can alter CYP46A1 activity. oup.com Concurrently, ongoing research continues to explore next-generation therapeutic approaches, including gene therapy and the development of novel, more potent modulators. frontiersin.orgmdpi.com
Preclinical studies have provided a strong foundation for these clinical efforts. In various mouse models of neurodegenerative diseases such as Alzheimer's, Huntington's, and prion diseases, modulating CYP46A1 activity has been shown to mitigate disease manifestations. frontiersin.orgnih.gov Both genetic and pharmacological interventions in animal models have demonstrated therapeutic potential, paving the way for human clinical trials. nih.govnih.gov Two main approaches are currently being evaluated in clinical settings: the activation of CYP46A1, primarily for neurodegenerative conditions like Alzheimer's disease, and the inhibition of CYP46A1 for conditions associated with neuronal hyperexcitability, such as epilepsy. oup.comnih.gov
Clinical Trials of CYP46A1 Modulators
The therapeutic potential of modulating CYP46A1 is being actively investigated in human clinical trials. These trials are centered on two distinct strategies: activating the enzyme with compounds like efavirenz and inhibiting it with molecules such as soticlestat (B610926). oup.com
CYP46A1 Activation: The Efavirenz Trial
The anti-HIV drug efavirenz has been identified as an allosteric activator of CYP46A1 at low concentrations. frontiersin.orgacs.org This finding prompted a pilot clinical trial to assess its potential in treating early-stage Alzheimer's disease. The primary goal was to determine if low-dose efavirenz could safely achieve target engagement by increasing brain cholesterol metabolism, as indicated by a rise in plasma this compound levels. nih.gov
A pilot study (NCT03706885) enrolled subjects with early Alzheimer's disease who were randomized to receive either a placebo or one of two low daily doses of efavirenz for 20 weeks. nih.gov The results demonstrated a statistically significant increase in plasma this compound levels from baseline in the subjects who received efavirenz. nih.gov An increase was also observed in the cerebrospinal fluid (CSF) of those on the higher dose. nih.gov These findings suggest successful target engagement in humans, supporting the hypothesis that low-dose efavirenz can activate CYP46A1 in the brain. nih.gov
Identifier | Compound | Mechanism | Indication | Key Findings | Status |
---|---|---|---|---|---|
NCT03706885 | Efavirenz | CYP46A1 Activator | Early Alzheimer's Disease | Demonstrated target engagement with a significant increase in plasma and CSF this compound levels. nih.gov | Completed nih.gov |
CYP46A1 Inhibition: The Soticlestat Trial
In contrast to activation, inhibiting CYP46A1 is being explored as a treatment for developmental and epileptic encephalopathies, where reducing neuronal hyperexcitability is the goal. researchgate.netnih.gov Soticlestat (TAK-935/OV935) is a first-in-class, potent, and selective inhibitor of CYP46A1. researchgate.netnih.gov By inhibiting the enzyme, soticlestat reduces the production of this compound, which has been shown to be a positive allosteric modulator of NMDA receptors and may contribute to excitotoxicity. nih.govahajournals.org
A Phase 1, multiple-rising-dose study was conducted in healthy adults to evaluate the safety, tolerability, and pharmacokinetics of soticlestat. The study confirmed that soticlestat administration leads to a reduction in plasma this compound levels, consistent with its mechanism of action. researchgate.net Following these initial studies, soticlestat has been advanced into clinical trials for rare genetic epilepsy conditions, including Dravet syndrome and Lennox-Gastaut syndrome (NCT03650452). oup.comresearchgate.net
Identifier | Compound | Mechanism | Indication | Key Findings | Status |
---|---|---|---|---|---|
NCT03650452 | Soticlestat (TAK-935/OV935) | CYP46A1 Inhibitor | Dravet Syndrome, Lennox-Gastaut Syndrome | Phase 1 data showed a reduction in plasma this compound levels in healthy volunteers. researchgate.net Preclinical studies showed anti-seizure effects. nih.gov | Ongoing oup.com |
Future Directions in Research
The ongoing clinical trials represent the first wave of therapies targeting the this compound pathway. Future research is focused on refining these strategies and exploring new therapeutic modalities.
Novel CYP46A1 Modulators: A key objective is the development of new chemical entities with improved properties over existing compounds. For CYP46A1 activation, research is focused on identifying molecules that are more potent than efavirenz and possess a broader therapeutic window, thereby enhancing beneficial effects while minimizing the risk of inhibition at higher concentrations. frontiersin.orgacs.org Studies on the structure-activity relationships of efavirenz metabolites and synthetic analogs are providing valuable insights to guide the design of these next-generation activators. acs.orgebi.ac.uk
Gene Therapy: Gene therapy presents a promising avenue for sustained, long-term modulation of CYP46A1 activity in specific brain regions. mdpi.com Preclinical studies using adeno-associated virus (AAV) vectors to deliver the CYP46A1 gene into the striatum of Huntington's disease mouse models have shown remarkable success. This approach not only restored cholesterol metabolism but also improved motor functions, reduced neuronal atrophy, and decreased the aggregation of the mutant huntingtin protein. frontiersin.orgoup.com These promising results warrant further investigation into CYP46A1-based gene therapy as a potential treatment for neurodegenerative diseases. mdpi.com
Advanced Imaging Techniques: A significant breakthrough for future clinical development is the creation of a noninvasive PET (Positron Emission Tomography) tracer, 18F-Cholestify. mdpi.com This tracer allows for the precise quantification of CYP46A1 protein levels and cholesterol metabolism in different regions of the living human brain. mdpi.com This technology will be invaluable for confirming target engagement, optimizing dosing, and assessing the downstream metabolic effects of CYP46A1-targeted drugs in future clinical trials. mdpi.com
Advanced Research Methodologies and Techniques
In vitro Models for Studying 24S-HC Effects
In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of 24S-HC. Neuronal cell lines, such as the human neuroblastoma SH-SY5Y, are frequently used to study the impact of 24S-HC on neuronal viability and function. nih.govresearchgate.net For instance, studies have shown that 24S-HC can induce cell death in SH-SY5Y cells at concentrations above 10 μM, with half of the cells losing viability at 50 μM after 24 hours. nih.gov This cell line has also been instrumental in demonstrating that 24S-HC can inhibit the production of amyloid-β (Aβ) by increasing α-secretase activity, suggesting a potential role in Alzheimer's disease pathways. nih.gov Furthermore, research on SH-SY5Y cells has revealed that 24S-HC-induced cell death occurs through necroptosis, a form of programmed necrosis. researchgate.net
Primary cultures of neurons and other brain cells offer a model system that more closely resembles the in vivo environment. Primary cortical neurons have been used to confirm the neurotoxic effects of 24S-HC observed in cell lines. nih.govresearchgate.net Studies using primary hippocampal neuron cultures have shown that exogenous application of 24S-HC can exacerbate N-methyl-D-aspartate receptor (NMDAR)-dependent excitotoxicity following oxygen-glucose deprivation, an in vitro model for ischemia. plos.orgplos.org These cultures have also been crucial in demonstrating that 24S-HC can inhibit the secretion of Aβ and amyloid precursor protein (APP), an effect linked to the activation of liver X receptors (LXRs). nih.gov Additionally, other in vitro systems like brain pericytes in culture have been used to show that 24S-HC increases the expression of the cholesterol transporter ABCA1. uca.edu.ar
Table 1: Key Findings from In Vitro Models Studying 24S-HC Effects
Model System | Key Findings | References |
SH-SY5Y Human Neuroblastoma Cells | - Induces cell death at concentrations >10 μM. - Inhibits amyloid-β production by increasing α-secretase activity. - Induces necroptosis. - Downregulates APP trafficking and suppresses Aβ production. | nih.govresearchgate.net |
Primary Cortical Neurons | - Confirms neurotoxic effects of 24S-HC. - Exacerbates NMDAR-dependent excitotoxicity after oxygen-glucose deprivation. | nih.govresearchgate.netplos.orgplos.org |
Primary Hippocampal Neurons | - Exogenous 24S-HC exacerbates oxygen-glucose deprivation-induced cell death. - Inhibition of Aβ and APP secretion. | plos.orgplos.org |
Rat Primary Neuron Cultures | - Inhibits Aβ and APP secretion, accompanied by LXR activation. | nih.gov |
Brain Pericytes in Culture | - Increases expression of ABCA1. | uca.edu.ar |
In vivo Animal Models
Animal models, particularly genetically modified mice, have been indispensable for understanding the physiological and pathological roles of 24S-HC in a whole-organism context.
CYP46A1 Knockout Mice: Mice lacking the gene for CYP46A1 (Cyp46a1-/-), the enzyme that produces 24S-HC, have provided fundamental insights into the importance of this metabolic pathway. These mice exhibit a significant reduction in brain 24S-HC levels and a corresponding decrease of about 40% in brain cholesterol synthesis, highlighting the tight coupling between cholesterol elimination and its de novo synthesis in the brain. nih.govmdpi.com Despite the drastic reduction in 24S-HC, the steady-state levels of cholesterol in the brain remain normal. uca.edu.arnih.gov However, these knockout mice show significant impairments in learning and memory, as well as defects in motor learning, which is attributed to the slower cholesterol turnover in the brain. mdpi.complos.org Interestingly, global knockout of Cyp46a1 leads to hypoactivity at a young age and unexpected increases in conditioned fear memory. mdpi.comnih.gov
CYP46A1 Overexpressing Mice: Conversely, transgenic mice that overexpress CYP46A1 have been developed to study the effects of increased 24S-HC production. nih.govki.se These mice show elevated levels of 24S-HC in the brain and circulation. ki.se In a mouse model overexpressing human CYP46A1, brain levels of 24S-HC were approximately doubled. ki.se Studies on these mice have revealed sex-specific effects on cognitive function during aging, with beneficial effects on cognition in aged females and detrimental effects in aged males. biorxiv.org The positive cognitive effects in females were associated with morphological changes in dendritic spines and enhanced estrogen receptor signaling in the hippocampus. biorxiv.org
Other Disease Models: The role of 24S-HC has also been investigated in various disease-specific animal models. For instance, in the RIP1-Tag2 mouse model of pancreatic neuroendocrine tumors (pNET), the enzyme Cyp46a1 is overexpressed, leading to increased 24S-HC. pnas.org This was linked to the induction of the angiogenic switch, a critical step in tumor development. pnas.org In mouse models of Alzheimer's disease, modulating CYP46A1 activity has been explored to understand its influence on the disease course. uca.edu.ar
Table 2: Characteristics of In Vivo Animal Models for 24S-HC Research
Animal Model | Genotype/Condition | Key Phenotypes/Findings | References |
CYP46A1 Knockout Mice | Cyp46a1-/- | - Reduced brain 24S-HC levels. - ~40% reduction in brain cholesterol synthesis. - Normal steady-state brain cholesterol levels. - Impaired learning, memory, and motor learning. - Hypoactivity and increased conditioned fear memory. | uca.edu.arnih.govmdpi.complos.orgmdpi.comnih.gov |
CYP46A1 Overexpressing Mice | Transgenic for human CYP46A1 | - Increased brain and circulating 24S-HC levels. - Sex-specific effects on cognition in aged mice (beneficial in females, detrimental in males). - Did not significantly activate LXR target genes in the brain. | nih.govki.sebiorxiv.orgnih.gov |
RIP1-Tag2 Mice | Pancreatic Neuroendocrine Tumor Model | - Overexpression of Cyp46a1 in hyperplastic islets. - Increased 24S-HC levels in the pancreas. - Linked to neutrophil-dependent angiogenesis. | pnas.org |
hTau OE Mice | Overexpress human Tau isoforms | - Used to study the relationship between Tau pathology and 24S-HC levels. | frontiersin.org |
Neuroimaging Techniques for Assessing Brain Cholesterol Metabolism
While direct imaging of 24S-HC in the brain is not yet a standard technique, neuroimaging methods provide valuable indirect information about the structural and functional consequences of altered brain cholesterol metabolism. Magnetic Resonance Imaging (MRI) is used to assess brain structure, and studies have linked plasma levels of 24S-HC to MRI-detectable markers of cerebrovascular disease, such as white matter hyperintensities and brain infarcts. nih.gov Lower plasma levels of 24S-HC have also been associated with reduced total gray matter volumes and smaller hippocampal volumes in cognitively normal individuals. nih.gov These findings suggest that neuroimaging can be used to correlate systemic markers of brain cholesterol turnover with structural brain changes, providing insights into the role of 24S-HC in neurodegenerative processes. nih.gov
Omics Approaches
"Omics" technologies offer a high-throughput, comprehensive view of the molecular landscape, and they have been increasingly applied to 24S-HC research.
Lipidomics: This is the large-scale study of lipids in biological systems. researchgate.net Lipidomics, particularly when coupled with mass spectrometry, is a powerful strategy for the simultaneous detection and characterization of numerous oxysterols, including 24S-HC, in biological samples. researchgate.net This approach is crucial for understanding the complex interplay of different oxysterols in health and disease. researchgate.netfrontiersin.org Targeted lipidomic studies have been used to quantify changes in various oxysterols in the spinal cords of mice with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.gov
Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell or organism. Transcriptional profiling in CYP46A1 knockout and overexpressing mice has revealed complex and sometimes paradoxical changes in the expression of genes involved in cholesterol metabolism. plos.orgmdpi.com For example, in Cyp46a1-/- mice, some liver X receptor (LXR) target genes, like Abca1, were unexpectedly upregulated. plos.org Gene expression profiling in CYP46A1 overexpressing mice showed that even with a four- to sevenfold increase in 24S-HC production, there was no significant activation of LXR target genes in the brain or liver, challenging the in vivo role of 24S-HC as a critical LXR activator. nih.gov
Analytical Techniques for 24S-HC Quantification
Accurate and sensitive quantification of 24S-HC in biological matrices is fundamental to research in this field. The primary methods used are based on mass spectrometry coupled with a separation technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying 24S-HC in various biological samples, including plasma, cerebrospinal fluid (CSF), and tissue homogenates. nih.govnih.govmdpi.com The technique often involves a liquid-liquid extraction step to isolate the sterols, followed by chromatographic separation and detection by the mass spectrometer. nih.gov To enhance sensitivity, especially for low-abundance samples like CSF, derivatization of 24S-HC is often employed. nih.govresearchgate.net LC-MS/MS methods have been developed with lower limits of quantification (LLOQs) as low as 1 ng/ml for plasma and 0.025 ng/ml for CSF. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for the measurement of oxysterols like 24S-HC. nih.govnih.gov It offers excellent chromatographic resolution but can be more time-consuming than LC-MS/MS and may require larger sample volumes, especially for CSF analysis. nih.govresearchgate.net
Table 3: Comparison of Analytical Techniques for 24S-HC Quantification
Technique | Principle | Advantages | Disadvantages | Typical Samples |
LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and specificity, rapid analysis time. | May require derivatization for enhanced sensitivity. | Plasma, serum, CSF, brain tissue. |
GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High chromatographic resolving power. | Longer run times, may require larger sample volumes, often requires derivatization. | Plasma, serum, brain tissue. |
Emerging Concepts and Future Research Directions
Interplay between 24S-HC and Other Oxysterols in Neurological Health and Disease
The intricate balance of oxysterols in the central nervous system (CNS) is crucial for maintaining neurological health, and disruptions in this balance are implicated in various disease states. 24S-hydroxycholesterol (24S-HC) does not act in isolation; its physiological and pathological effects are often modulated by its interplay with other oxysterols, most notably 27-hydroxycholesterol (B1664032) (27-HC) and 25-hydroxycholesterol (B127956) (25-HC).
Research using human iPSC-derived cortical neurons has shown that both 24S-HC and 27-HC can significantly impair neuronal calcium signaling by increasing resting calcium levels, decreasing spike amplitude, and disrupting network synchrony. biorxiv.orgbiorxiv.org These functional deficits are associated with widespread organelle dysfunction, including mitochondrial fragmentation and impaired lysosomal degradation. biorxiv.org Both 24S-HC and 27-HC have been found to interact directly with alpha-synuclein (B15492655), promoting its accumulation in cellular models, a process implicated in Parkinson's disease. biorxiv.orgbiorxiv.org In the context of Alzheimer's disease, some studies suggest that certain oxysterols, including 27-HC, 7β-hydroxycholesterol, and 7-ketocholesterol, are significantly increased in the brain, while 24S-HC levels tend to decrease, likely due to neuronal loss. frontiersin.org Furthermore, 24S-HC has been shown to potentiate the binding of amyloid-beta (Aβ) peptide to neuronal cell membranes and exacerbate its neurotoxic effects. nih.govuca.edu.ar
A particularly well-studied interaction is that between 24S-HC and 25-HC. These two oxysterols often exhibit opposing effects. For instance, in models of oxygen-glucose deprivation (an ischemia-like challenge), 24S-HC exacerbates N-methyl-D-aspartate receptor (NMDAR)-dependent excitotoxicity, while 25-HC protects against this form of cell death. plos.orgplos.org 25-HC can rescue neuronal death exacerbated by 24S-HC, acting through both NMDAR-dependent and independent mechanisms. plos.orgplos.org This antagonistic relationship is also observed in the modulation of NMDARs, where 25-HC can dampen the potentiating effects of 24S-HC. jneuropsychiatry.orgjneurosci.org The table below summarizes some of the key differential effects of these oxysterols.
Oxysterol | Effect on Neuronal Survival (Ischemia Model) | Interaction with NMDA Receptors |
24S-HC | Exacerbates excitotoxicity plos.orgplos.org | Potent positive allosteric modulator nih.govplos.orgjneurosci.org |
25-HC | Neuroprotective plos.orgplos.org | Functional inhibitor of 24S-HC's effect jneurosci.org |
27-HC | Impairs neuronal calcium signaling biorxiv.orgbiorxiv.org | Can regulate brain renin-angiotensin system via LXRβ frontiersin.org |
The interplay between these oxysterols is complex and context-dependent. For example, both 24S-HC and 27-HC can act as ligands for Liver X receptors (LXRs), which are key regulators of cholesterol homeostasis and inflammatory responses in the brain. frontiersin.orgnih.govuca.edu.ar This interaction influences the expression of genes involved in cholesterol transport, such as apolipoprotein E (ApoE) and ABCA1/ABCG1 transporters. frontiersin.org
Role of 24S-HC in Brain Development and Aging
The concentration of 24S-HC in the brain and its efflux into the circulation are dynamically regulated throughout the lifespan, suggesting a significant role in both brain development and the aging process. uca.edu.ar During early brain development in rodents, 24S-HC levels are relatively low. nih.gov However, its concentration rises significantly, peaking during the period of intense synaptogenesis and myelination before declining to stable adult levels. uca.edu.ar In humans, the plasma ratio of 24S-HC to cholesterol is approximately five times higher in the first decade of life compared to the sixth decade, reflecting a high rate of brain cholesterol turnover during development. uca.edu.arpnas.org
As the brain matures, 24S-HC plays a crucial role in maintaining cholesterol homeostasis. ocl-journal.org The neuron-specific enzyme CYP46A1 converts excess cholesterol into 24S-HC, which can then cross the blood-brain barrier and enter the systemic circulation for elimination. ocl-journal.orgfrontiersin.orgnih.gov This process is vital for preventing the toxic accumulation of cholesterol in neurons. ocl-journal.org
With advancing age, changes in cholesterol metabolism, including alterations in 24S-HC levels, become more pronounced. aging-us.com Studies have shown that while 24S-HC release from the brain decreases with age, its concentration in the brain, cerebrospinal fluid (CSF), and serum can increase in the early stages of neurodegenerative diseases like Alzheimer's. ocl-journal.orgtandfonline.com This initial increase may be a compensatory response or reflect neuronal stress. ocl-journal.orgtandfonline.com However, in later stages of neurodegeneration, CSF and plasma levels of 24S-HC often decrease, which is thought to be a consequence of the loss of CYP46A1-expressing neurons. nih.govocl-journal.org The table below highlights the age-related changes in 24S-HC.
Lifespan Stage | 24S-HC Levels/Activity | Associated Processes |
Early Development | Low at birth, peak at 12-15 postnatal days (mice) uca.edu.ar | Myelination, synaptogenesis |
Adulthood | Stable levels, maintains cholesterol efflux nih.gov | Synaptic plasticity, neuronal function |
Aging | Decreased overall brain efflux tandfonline.com, initial rise then fall in neurodegeneration ocl-journal.org | Altered cholesterol turnover, neuronal loss |
The age-dependent flux of 24S-HC from the brain into the circulation underscores its importance as a biomarker for brain cholesterol metabolism and neuronal integrity. pnas.org Altered levels are not only a feature of normal aging but are also closely associated with the pathophysiology of age-related neurodegenerative disorders. nih.govaging-us.com
Crosstalk with Immune and Inflammatory Processes in the CNS
24S-HC is increasingly recognized as a significant modulator of neuroinflammation and immune responses within the central nervous system. nih.govmdpi.com Its effects are multifaceted, contributing to both pro-inflammatory and regulatory pathways, often through its interaction with nuclear receptors like the Liver X Receptors (LXRs). nih.govuca.edu.ar LXRs are transcription factors that, when activated by oxysterols such as 24S-HC, regulate the expression of genes involved not only in cholesterol homeostasis but also in inflammation. nih.govuca.edu.ar LXR activation generally leads to anti-inflammatory effects. nih.gov For instance, 24S-HC can induce ApoE-mediated cholesterol efflux in astrocytes via an LXR-controlled pathway, a process relevant in both chronic and acute neurological diseases. mdpi.comencyclopedia.pub
However, 24S-HC can also exert direct pro-inflammatory effects. unito.it Studies on human neuroblastoma cells have shown that 24S-HC can induce the expression of several pro-inflammatory mediators, including interleukin-8 (IL-8), monocyte chemotactic protein-1 (MCP-1), the adhesion molecule β1-integrin, and the scavenger receptor CD36. unito.it This pro-inflammatory response appears to be concentration-dependent, with higher concentrations being more toxic. unito.it The pro-oxidant action of 24S-HC, promoting the generation of reactive oxygen species (ROS) in neuronal cells, may contribute to its selective neurotoxic and pro-inflammatory effects, a behavior not mimicked by other oxysterols like 27-HC and 7β-HC. nih.gov
In the context of specific diseases, such as multiple sclerosis (MS), an autoimmune disease of the CNS, patients exhibit altered levels of oxysterols, including 24S-HC, in their blood and CSF compared to healthy controls. mdpi.com This suggests a role for 24S-HC in the inflammatory and demyelinating processes that characterize the disease. uca.edu.armdpi.com The interaction of 24S-HC with other oxysterols, like 25-HC, which is produced by microglia in response to inflammatory stimuli, further complicates the inflammatory landscape. jneurosci.orgrupress.org 25-HC itself is a known modulator of inflammation and can amplify the microglial inflammatory response. jneurosci.orgrupress.org The table below summarizes the dual role of 24S-HC in CNS inflammation.
Mechanism | Effect | Key Mediators/Pathways |
LXR Activation | Anti-inflammatory, regulates cholesterol efflux nih.govuca.edu.ar | LXRα, LXRβ, ApoE, ABCA1 nih.govocl-journal.org |
Direct Pro-inflammatory Signaling | Induces pro-inflammatory gene expression unito.it | IL-8, MCP-1, CD36, ROS generation nih.govunito.it |
Modulation of Immune Cells | Influences astrocyte and potentially microglial responses mdpi.comencyclopedia.pub | Crosstalk with other oxysterols (e.g., 25-HC) jneurosci.orgrupress.org |
Translational Research from Bench to Clinic
The growing understanding of 24S-hydroxycholesterol's role in the CNS has spurred translational research aimed at leveraging this knowledge for diagnostic and therapeutic purposes in neurological disorders. frontiersin.org A primary focus of this research has been the potential of 24S-HC as a biomarker. nih.govnih.gov Since 24S-HC is produced almost exclusively in the brain by the enzyme CYP46A1 and can cross the blood-brain barrier, its levels in the plasma and cerebrospinal fluid (CSF) are thought to reflect brain cholesterol metabolism and neuronal integrity. jneuropsychiatry.orgnih.govmdpi.com
Numerous studies have investigated circulating 24S-HC levels in the context of neurodegenerative diseases. nih.govtudublin.ie In Alzheimer's disease (AD), results have been somewhat mixed, with some studies reporting elevated levels in early stages, potentially reflecting neuronal stress, and others finding decreased levels in more advanced stages, likely due to significant neuronal loss. nih.govnih.govbioscientifica.com In Huntington's disease (HD), plasma levels of 24S-HC have been found to be progressively reduced, even in pre-manifest individuals, making it a promising candidate for a disease progression marker. nih.govbmj.com However, in schizophrenia, a large study found no significant difference in plasma 24S-HC levels between patients and healthy controls, suggesting its utility as a biomarker may be disease-specific. nih.govdntb.gov.ua
Beyond its role as a biomarker, the metabolic pathway of 24S-HC is being explored as a therapeutic target. frontiersin.org The enzyme responsible for its synthesis, CYP46A1, has become a focal point of this research. frontiersin.orgmdpi.com Modulating the activity of CYP46A1 could, in theory, alter brain cholesterol turnover and impact disease progression. frontiersin.org For instance, upregulation of CYP46A1 has been shown to be neuroprotective in some models of aging and AD. jneuropsychiatry.org Conversely, inhibiting CYP46A1 has been proposed as a strategy to counter excitotoxic damage, given that 24S-HC potentiates NMDAR activity. jneuropsychiatry.orgmdpi.com Early clinical trials are underway to evaluate the therapeutic potential of modulating CYP46A1 activity in various brain disorders. frontiersin.orgdntb.gov.ua
Furthermore, synthetic drug-like derivatives of 24S-HC that potently enhance NMDAR-mediated neurotransmission have been developed. jneurosci.org These compounds have shown promise in rodent models by restoring behavioral and cognitive deficits induced by NMDAR channel blockers, suggesting a potential therapeutic avenue for disorders associated with NMDAR hypofunction, such as schizophrenia. jneurosci.org
Research Area | Application | Key Findings/Status |
Biomarker Development | Diagnosis and monitoring of neurodegenerative diseases | Altered levels in AD and HD nih.govbmj.com; less promising for schizophrenia nih.gov |
Therapeutic Target | Modulation of brain cholesterol metabolism and neuronal signaling | CYP46A1 is a key target; both activation and inhibition are being explored jneuropsychiatry.orgfrontiersin.org |
Drug Development | Development of novel neuromodulatory agents | Synthetic 24S-HC analogues show promise for NMDAR hypofunction disorders jneurosci.org |
The translation of these basic science findings into clinical practice is an active area of investigation, holding the potential to deliver new diagnostic tools and therapeutic strategies for a range of challenging neurological and psychiatric conditions. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What is the primary enzymatic pathway for 24-hydroxycholesterol synthesis in the brain, and how can researchers validate its activity in vitro?
- Methodology :
- 24-HC is synthesized via cholesterol 24-hydroxylase (CYP46A1), a cytochrome P450 enzyme predominantly expressed in neurons .
- To validate activity, use brain microsomal fractions incubated with NADPH and cholesterol. Quantify 24-HC via GC-MS or LC-MS with isotopic standards (e.g., [²H₇]-24-HC) .
- Knockout models (e.g., Cyp46a1⁻/⁻ mice) provide negative controls to confirm enzyme specificity .
Q. How does 24-HC contribute to cholesterol homeostasis in the brain?
- Mechanism :
- 24-HC facilitates cholesterol efflux across the blood-brain barrier (BBB) via passive diffusion, enabling ~40% of brain cholesterol turnover .
- Measure flux using ¹⁸O₂ labeling in vivo: 24-HC in plasma correlates with brain-derived 24-HC, reflecting BBB transport efficiency .
Q. What analytical techniques are recommended for quantifying 24-HC in biological samples?
- Tools :
- GC-MS : Derivatize samples with trimethylsilyl (TMS) reagents for enhanced volatility. Use [²H]-labeled internal standards (e.g., [²H₇]-24-HC) to correct for matrix effects .
- LC-MS/MS : Avoid derivatization; employ reverse-phase chromatography with MRM transitions (e.g., m/z 385.3 → 367.3 for 24-HC) .
Advanced Research Questions
Q. How do age-dependent changes in 24-HC levels impact experimental design for neurodegenerative disease studies?
- Key Considerations :
- Plasma 24-HC peaks in early postnatal development (e.g., mice: days 12–15) and declines with age, reflecting neuronal maturation .
- Stratify human cohorts by age; use cerebrospinal fluid (CSF) 24-HC as a surrogate for brain turnover due to its strong correlation with plasma levels .
Q. What experimental models resolve contradictions in 24-HC's dual roles in neuroprotection and cytotoxicity?
- Approach :
- In vitro : Dose-response studies in SH-SY5Y cells show 24-HC is protective at ≤10 µM (via LXR activation) but cytotoxic at higher concentrations .
- In vivo : Use Cyp46a1⁻/⁻ mice to isolate 24-HC depletion effects, observing increased Aβ plaques and tau pathology .
Q. How does hepatic metabolism of 24-HC influence its systemic regulation, and what enzymes are involved?
- Pathways :
- In the liver, 24-HC undergoes 7α-hydroxylation by CYP7A1, forming 7α,24-dihydroxycholesterol—a precursor for bile acid synthesis .
- Validate enzyme specificity using recombinant CYP7A1 and inhibitors (e.g., 7-oxocholesterol blocks 7α-hydroxylation by >70%) .
Q. What computational methods predict 24-HC interactions with cholesterol-metabolizing enzymes?
- Techniques :
- Molecular docking : Use AutoDock Vina to model 24-HC binding to CYP46A1 (PDB: 3N9Z). Define interaction sites (e.g., <6 Å distance) and validate with mutagenesis .
- Graph neural networks : Predict novel enzyme interactions (e.g., AKR1C4) by training on known oxysterol-metabolizing pathways .
Methodological Notes for Data Interpretation
- Contradictory Data : Conflicting reports on 24-HC's neuroprotective effects require strict control of concentration ranges and cell-type specificity (e.g., astrocytes vs. neurons) .
- Isotopic Tracing : Use ¹⁸O₂ or ²H-labeled cholesterol to distinguish de novo synthesis from recycling in flux studies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.